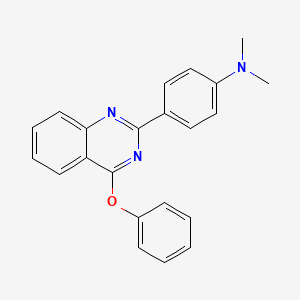

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline

Description

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline is a heterocyclic compound featuring a quinazoline core substituted with a phenoxy group at position 4 and an N,N-dimethylaniline moiety at position 2. This structure combines electron-rich aromatic systems (dimethylaniline) with a fused bicyclic quinazoline scaffold, which is known for its diverse biological and photophysical properties.

Properties

CAS No. |

79916-51-1 |

|---|---|

Molecular Formula |

C22H19N3O |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline |

InChI |

InChI=1S/C22H19N3O/c1-25(2)17-14-12-16(13-15-17)21-23-20-11-7-6-10-19(20)22(24-21)26-18-8-4-3-5-9-18/h3-15H,1-2H3 |

InChI Key |

FUZVMZFXKNHVJY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Quinazoline Core

The quinazoline nucleus is a key scaffold in the target compound. Established methods for quinazoline synthesis typically involve:

Nitration and Condensation : Starting from substituted acetophenones (e.g., 3,4-dimethoxyacetophenone), nitration yields nitro-substituted acetophenones, which then condense with N,N-dimethylformamide dimethyl acetal to form intermediates such as 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Reduction and Cyclization : The nitro intermediate undergoes catalytic hydrogenation, leading to reductive ring closure and formation of hydroxyquinoline derivatives. Subsequent chlorination (e.g., with phosphorus trichloride) converts hydroxyquinolines to chloroquinolines, which are versatile intermediates for further substitution.

This sequence is advantageous due to mild reaction conditions, high yields, and scalability, making it suitable for preparing quinazoline derivatives with various substituents.

Introduction of the Phenoxy Group at the 4-Position of Quinazoline

The phenoxy substituent on the quinazoline ring is typically introduced via nucleophilic aromatic substitution (SNAr) on a halogenated quinazoline intermediate:

Starting Material : 4-chloroquinazoline derivatives (prepared as above) serve as electrophilic substrates.

Phenol Coupling : Reaction with phenol or substituted phenols under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO) leads to displacement of the chlorine atom by the phenoxy group, yielding 4-phenoxyquinazoline derivatives.

This method is well-documented for quinazoline functionalization and provides high regioselectivity and yields.

Preparation of N,N-Dimethyl-4-aniline Moiety

The N,N-dimethyl-4-aniline fragment is a critical component attached to the quinazoline core:

Synthesis of N,N-Dimethyl-4-nitrosoaniline : This intermediate can be prepared by diazotization of N,N-dimethylaniline with sodium nitrite in acidic conditions at low temperature, followed by reduction or further functionalization.

Purification and Salt Formation : The product is often isolated as a hydrochloride or phosphate salt to improve stability and purity.

Coupling Reactions : The N,N-dimethyl-4-aniline can be introduced onto the quinazoline scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), depending on the leaving group on the quinazoline ring.

Assembly of N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline

The final step involves coupling the prepared 4-phenoxyquinazoline intermediate with the N,N-dimethyl-4-aniline moiety:

Cross-Coupling Strategy : Palladium-catalyzed amination is a common approach, where the 2-position of quinazoline (often halogenated) reacts with N,N-dimethyl-4-aniline under optimized conditions (e.g., Pd catalyst, ligand, base, solvent, temperature).

Alternative Nucleophilic Substitution : If the 2-position is activated (e.g., chloro or bromo), direct nucleophilic substitution by the aniline nitrogen can be performed under basic conditions.

Purification : The crude product is purified by recrystallization or chromatography to obtain the target compound with high purity.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

The nitration and condensation steps are critical for regioselective formation of the quinazoline core and require careful temperature control to avoid side reactions.

Reduction and cyclization via catalytic hydrogenation provide a clean route to hydroxyquinoline intermediates, which are versatile for further functionalization.

The phenoxy substitution step benefits from polar aprotic solvents and mild bases to achieve high yields without decomposition.

The preparation of N,N-dimethyl-4-aniline derivatives via diazotization and reduction is well-established, with phosphate salt formation enhancing product stability and purity.

Palladium-catalyzed amination is the preferred method for coupling the aniline moiety to the quinazoline ring, offering high selectivity and functional group tolerance.

Purification techniques such as recrystallization from phosphoric acid or chromatographic methods ensure the final product meets high purity standards required for pharmaceutical or research applications.

Chemical Reactions Analysis

Phenoxy Group at Position 4

Substitution at position 4 is often achieved through nucleophilic aromatic substitution or coupling reactions . Chloroquinazolinones can undergo displacement with phenolic derivatives under basic conditions (e.g., potassium carbonate in DMF) . For instance, quinazolinone derivatives with electron-withdrawing groups (e.g., chloro) react readily with phenols to form phenoxy-substituted analogs .

N,N-Dimethyl Aniline Group at Position 2

The attachment of the N,N-dimethyl aniline moiety may involve alkylation or coupling reactions . For example, triphosgene-mediated carbamate formation has been used to link aromatic amines to quinazolinone derivatives, as demonstrated in the synthesis of N-{2-chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl} derivatives . Conditions such as reflux in chloroform or toluene with triethylamine and alkylating agents (e.g., 3-chloro-alpha-methylbenzyl alcohol) yield substituted products, albeit with moderate yields (e.g., 36% in Example 7) .

Reaction Conditions and Yields

Experimental data from analogous reactions highlight critical parameters:

Cyclization

Quinazolinone formation typically proceeds via a two-step mechanism:

-

Condensation : Amines react with carbonyl precursors (e.g., benzoxazinone) to form intermediates.

-

Cyclization : Subsequent elimination of water or other leaving groups closes the ring .

Fusion reactions avoid solvent interference, ensuring efficient cyclization without ring opening .

Coupling Reactions

-

Triphosgene-Mediated Coupling : Triphosgene converts amines to isocyanates, enabling carbamate formation with alcohols or amines .

-

Sonagashira Coupling : Used to introduce terminal alkynes to quinazolinone derivatives under Pd/Cu catalysis .

Challenges and Considerations

-

Ring Stability : Quinazolinones are prone to ring-opening under acidic or basic conditions, necessitating careful control of reaction parameters .

-

Steric Effects : The bulky N,N-dimethyl aniline group may hinder substitution at position 2, requiring optimized conditions (e.g., high temperatures or microwave irradiation) .

-

Solvent Choice : Chloroform or DMF are preferred for coupling reactions due to their ability to stabilize intermediates and facilitate nucleophilic displacements .

Oxidative Modifications

N,N-Dimethylaniline derivatives undergo N-oxidation via flavin-containing mono-oxygenases, forming quinoneimine intermediates. This pathway may influence the compound’s metabolic fate .

Hydroxylation

Metabolic studies indicate that quinazolinones can undergo ring-hydroxylation (e.g., to form 4-aminophenol derivatives) via cytochrome P450 enzymes .

Scientific Research Applications

Antitumor Activity

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline has been investigated for its antitumor properties. Quinazoline derivatives, including this compound, are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds with a quinazoline scaffold can act as inhibitors of receptor tyrosine kinases, which are often overexpressed in cancers such as breast and lung cancer. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Study:

A study evaluated a series of quinazoline-based compounds, including this compound, for their ability to inhibit tumor growth in vivo. The results demonstrated that these compounds could significantly reduce tumor size in xenograft models, suggesting their potential as therapeutic agents .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of more complex molecular structures. Its unique functional groups allow for further modifications that can enhance biological activity or alter physicochemical properties.

Synthetic Pathways:

The synthesis typically involves multi-step reactions starting from readily available anilines and phenoxy derivatives, employing techniques such as nucleophilic substitution and coupling reactions to introduce the quinazoline moiety .

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Nucleophilic substitution | Aniline + Phenol derivative | Intermediate product |

| 2 | Cyclization | Intermediate + Reagents | Quinazoline derivative |

| 3 | Methylation | Quinazoline derivative + Methylating agent | This compound |

Cytotoxicity Testing

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including P388 leukemia cells. Results indicated that the compound exhibits significant cytotoxicity compared to control groups, reinforcing its potential as an anticancer agent .

Toxicological Profile

Preliminary toxicological assessments suggest that while the compound is effective against cancer cells, it may also exhibit toxicity towards normal cells at higher concentrations. Ongoing studies are focused on optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular processes such as signal transduction, gene expression, and cell proliferation. The phenoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

The following analysis compares N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline with structurally analogous compounds, focusing on substituent effects, optical properties, biological activity, and synthetic methodologies.

Structural and Substituent Comparisons

Key Observations :

- Substituent position (e.g., triazole regioisomers in ) significantly affects electronic properties and bioactivity.

Optical Properties

Analysis :

- The target compound’s quinazoline scaffold may exhibit higher fluorescence quantum yields (ΦF) than simpler triazole or allyl-substituted analogs due to rigid aromatic systems reducing non-radiative decay .

- Boronate-based probes (e.g., DSTBPin) show lower ΦF but are tailored for H2O2 sensing .

Analysis :

- The phenoxyquinazolinyl group in the target compound may enhance kinase binding compared to triazole-based analogs, as seen in other quinazoline drugs (e.g., gefitinib) .

Analysis :

- Radioiodinated analogs (e.g., ) require specialized conditions (e.g., oxidizing agents), whereas triazole synthesis leverages click chemistry for efficiency .

Biological Activity

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline, a compound with the CAS number 79916-51-1, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-phenoxyquinazolin-2-yl)aniline with dimethyl sulfate or other methylating agents. The following table summarizes the key steps in the synthesis process:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-(4-phenoxyquinazolin-2-yl)aniline + Dimethyl sulfate | Reflux in DMSO | 75% |

| 2 | Purification by recrystallization | Ethanol | 85% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound operates through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

This suggests that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various bacterial strains. The following table outlines its efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and enhanced apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline?

- Methodology :

- Step 1 : Begin with a nucleophilic aromatic substitution (SNAr) reaction between 4-(dimethylamino)aniline derivatives and 2-chloro-4-phenoxyquinazoline.

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst). For example, use polar aprotic solvents like DMF at 80–100°C with K2CO3 as a base to improve yields .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95% purity threshold).

- Key Data : Typical yields range from 50–75%, depending on substituent effects and reaction time .

Q. How can the structure of this compound be validated post-synthesis?

- Analytical Workflow :

- X-ray Crystallography : Use SHELXL (via SHELX suite) for small-molecule refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL-2018/3 .

- Spectroscopy :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D COSY/HSQC. For example, the dimethylamino group typically appears as a singlet at δ ~3.0 ppm in 1H NMR .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .

Q. What are the critical spectroscopic signatures for distinguishing regioisomers or byproducts?

- Diagnostic Signals :

- UV-Vis : The quinazolinylphenoxy moiety absorbs at λmax ≈ 320–350 nm (π→π* transitions).

- Fluorescence : Emission spectra (λem ≈ 400–450 nm) can detect aggregation or solvent effects .

- IR : Stretching vibrations for C=N (quinazoline) at ~1600 cm⁻¹ and N–H (if present) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of This compound?

- Approach :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model HOMO-LUMO gaps and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water using AMBER or GROMACS .

- Validation : Compare computed UV-Vis spectra with experimental data to refine parameters .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

- Case Study :

- If X-ray data (e.g., bond lengths) conflict with NMR-based conformational analysis:

Perform variable-temperature NMR to probe dynamic behavior.

Re-examine crystal packing effects (e.g., hydrogen bonding, π-stacking) using Mercury 4.3 .

Cross-validate with Raman spectroscopy for solid-state vs. solution-phase discrepancies .

Q. How do reaction conditions influence the formation of byproducts during synthesis?

- Optimization Framework :

- Catalyst Screening : Compare Pd(OAc)2 vs. CuI in cross-coupling steps; CuI may reduce aryl halide elimination byproducts .

- Solvent Effects : Higher yields in DMF vs. THF due to improved solubility of intermediates (Table 1).

Table 1 : Solvent Impact on Synthesis Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 72 |

| THF | 80 | 58 |

| Toluene | 110 | 41 |

| Data adapted from |

Q. What advanced techniques characterize non-covalent interactions in supramolecular assemblies of this compound?

- Tools :

- Single-Crystal XRD : Use Olex2 or WinGX for structure solution and refinement. Highlight π-π interactions (3.5–4.0 Å spacing) .

- DSC/TGA : Monitor thermal stability (decomposition >250°C) and phase transitions .

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with biological targets (e.g., kinases) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.